1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-pyridinyl)piperazine
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Overview
Description
Synthesis Analysis
The synthesis of related 1,2,4-oxadiazole derivatives typically involves the condensation of appropriate hydrazides with carbon disulfide in the presence of base to form 1,3,4-oxadiazole-2-thiols, which can further react with various electrophiles to introduce additional functional groups. For instance, Şahin et al. (2012) described the synthesis of a related compound involving piperazine and 1,3,4-oxadiazole rings, showcasing the typical steps involved in synthesizing this class of compounds, including condensation and cyclization reactions, characterized by spectroscopic methods like IR, NMR, and X-ray diffraction.
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives is often confirmed by X-ray crystallography, providing insights into their conformation, hydrogen bonding patterns, and crystal packing. Kumara et al. (2017) demonstrated through crystal structure studies, Hirshfeld surface analysis, and DFT calculations, the structural details of similar oxadiazole derivatives, highlighting the presence of intermolecular hydrogen bonds contributing to the crystal packing and stability.
Chemical Reactions and Properties
1,2,4-oxadiazole derivatives participate in various chemical reactions due to their reactive oxadiazole ring, capable of undergoing nucleophilic substitution reactions, and their piperazine ring, which can be alkylated or acylated. For example, compounds similar to the one have shown reactivity in cyclization reactions to form oxadiazole rings and in reactions involving their piperazine moiety for further functionalization.
Physical Properties Analysis
The physical properties of 1,2,4-oxadiazole derivatives, including melting points, solubility, and crystalline structure, are influenced by their molecular structure. The crystal structure analysis provides detailed information on the molecule's conformation and the intermolecular interactions that stabilize the crystal lattice. Such analyses reveal the importance of hydrogen bonding and π-π interactions in determining the compound's physical state and solubility.
Chemical Properties Analysis
The chemical properties of "1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-pyridinyl)piperazine" are characterized by the reactivity of the 1,2,4-oxadiazole ring and the piperazine moiety. The oxadiazole ring's electron-withdrawing nature makes the compound susceptible to nucleophilic attacks, while the piperazine ring can engage in alkylation and acylation reactions, allowing for the introduction of various substituents and the formation of diverse derivatives with potential biological activities.
- (Şahin et al., 2012)
- (Kumara et al., 2017)
properties
IUPAC Name |
3-(4-methylphenyl)-5-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-15-5-7-16(8-6-15)19-21-18(25-22-19)14-23-10-12-24(13-11-23)17-4-2-3-9-20-17/h2-9H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIPNJYTCQTSJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN3CCN(CC3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(pyridin-2-yl)piperazine |
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